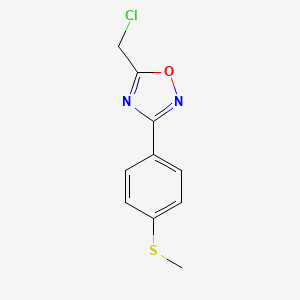

5-(Chloromethyl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole

Vue d'ensemble

Description

5-(Chloromethyl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloromethyl group and a methylthio-substituted phenyl group attached to the oxadiazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-(methylthio)benzohydrazide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

5-(Chloromethyl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction Reactions: The oxadiazole ring can be reduced to form corresponding amines or other reduced derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, primary amines, or thiols can be used under mild conditions to replace the chlorine atom in the chloromethyl group.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the methylthio group.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be employed to reduce the oxadiazole ring.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products such as azides, amines, or thioethers can be formed.

Oxidation Products: Sulfoxides or sulfones are the major products formed from the oxidation of the methylthio group.

Reduction Products: Amines or other reduced derivatives are formed from the reduction of the oxadiazole ring.

Applications De Recherche Scientifique

Nematicidal Activity

Recent studies have highlighted the nematicidal properties of oxadiazole derivatives. A notable case involves the compound 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole, which exhibited significant nematocidal activity against Bursaphelenchus xylophilus, a plant-parasitic nematode. This compound's efficacy was found to surpass that of established nematicides like avermectin and fosthiazate, demonstrating its potential as a new agricultural pesticide .

Table 1: Nematicidal Efficacy of Oxadiazole Derivatives

The mode of action for this compound involves interaction with acetylcholine receptors in nematodes, indicating a specific target that could lead to the development of more effective nematicides .

Antimicrobial Activity

Another significant application of 5-(chloromethyl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole is its potential as an antimicrobial agent. Research has indicated that oxadiazole derivatives can exhibit antimicrobial properties against various bacterial strains. The chloromethyl group enhances the reactivity of the molecule, making it a candidate for further modifications aimed at improving its activity.

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| This compound | E. coli | 32 µg/mL | |

| Other Oxadiazoles | Various strains | Varies widely |

Synthetic Applications

The synthesis of this compound has been explored using various methodologies that highlight its versatility as a chemical intermediate in organic synthesis. The compound can serve as a precursor for synthesizing other functionalized oxadiazoles.

Table 3: Synthesis Conditions for Oxadiazole Derivatives

| Synthesis Methodology | Yield (%) | Reaction Conditions |

|---|---|---|

| Reaction with KCN | 66% | DCM at room temperature |

| Reaction with amines | 45% | DMF at varying temperatures |

These methods indicate that the compound can be synthesized efficiently under appropriate conditions, making it accessible for further research and application.

Mécanisme D'action

The mechanism of action of 5-(Chloromethyl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets such as enzymes or receptors. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The presence of the chloromethyl and methylthio groups may enhance its binding affinity and specificity for these targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(Methylthio)phenol: This compound shares the methylthio-substituted phenyl group but lacks the oxadiazole ring and chloromethyl group.

5-(Chloromethyl)-1,2,4-oxadiazole: This compound contains the oxadiazole ring and chloromethyl group but lacks the methylthio-substituted phenyl group.

3-(4-(Methylthio)phenyl)-1,2,4-oxadiazole: This compound contains the oxadiazole ring and methylthio-substituted phenyl group but lacks the chloromethyl group.

Uniqueness

5-(Chloromethyl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole is unique due to the combination of its functional groups. The presence of both the chloromethyl and methylthio groups attached to the oxadiazole ring imparts distinct chemical reactivity and potential biological activity. This combination allows for a wide range of chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research and industry.

Activité Biologique

5-(Chloromethyl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features a chloromethyl group and a methylthio-substituted phenyl moiety attached to the oxadiazole ring. This unique arrangement is believed to contribute to its biological properties.

Antimicrobial Activity

Research has indicated that derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial properties. For example, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. In one study, oxadiazole derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 10 µg/mL against resistant bacterial strains .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. A study highlighted that certain oxadiazole derivatives inhibited cell proliferation in cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Specifically, compounds with similar structures showed IC50 values ranging from 5 to 15 µM against human breast cancer cells .

Antimalarial Activity

Recent investigations into the antimalarial potential of oxadiazoles have revealed promising results. Compounds based on the oxadiazole scaffold exhibited selective activity against Plasmodium falciparum with IC50 values below 40 nM. This suggests that modifications in the oxadiazole structure can enhance antimalarial efficacy .

The mechanisms through which this compound exerts its biological effects are varied:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- DNA Interaction : The ability of oxadiazoles to intercalate into DNA may lead to increased cytotoxicity in rapidly dividing cells.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to apoptosis .

Case Studies

Propriétés

IUPAC Name |

5-(chloromethyl)-3-(4-methylsulfanylphenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2OS/c1-15-8-4-2-7(3-5-8)10-12-9(6-11)14-13-10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJYKULKXAUPCTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=NOC(=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649656 | |

| Record name | 5-(Chloromethyl)-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845887-08-3 | |

| Record name | 5-(Chloromethyl)-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.